Benzoic acid, 4-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)-
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Overview
Description
Benzoic acid, 4-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- is a complex organic compound that features a benzoic acid moiety linked to a naphthalene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzoic acid with 1,4-dihydroxy-2-naphthoquinone under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to a dihydroxy derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroxy compounds.
Scientific Research Applications
Benzoic acid, 4-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, its quinone moiety can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-hydroxy-:
Benzoic acid, 3,4-dihydroxy-:
Uniqueness
Benzoic acid, 4-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- is unique due to its combination of benzoic acid and naphthoquinone structures. This dual functionality provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
101439-83-2 |
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Molecular Formula |
C17H11NO5 |
Molecular Weight |
309.27 g/mol |
IUPAC Name |
4-[(1-hydroxy-3,4-dioxonaphthalen-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C17H11NO5/c19-14-11-3-1-2-4-12(11)15(20)16(21)13(14)18-10-7-5-9(6-8-10)17(22)23/h1-8,18-19H,(H,22,23) |
InChI Key |
IWYWZWHEEILCRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)NC3=CC=C(C=C3)C(=O)O)O |
Origin of Product |
United States |
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